2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole
Description
Classification and Position in Heterocyclic Chemistry
2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole belongs to the extensive class of fused heterocyclic compounds that incorporate both sulfur and nitrogen heteroatoms within their ring systems. The compound represents a specific subset of pyranothiazole derivatives, which are characterized by the fusion of a six-membered pyran ring with a five-membered thiazole ring. This structural arrangement places the compound within the broader category of bicyclic heterocycles that have gained considerable attention in contemporary organic chemistry.
The thiazole moiety, which forms the core structural foundation of this compound, constitutes one of the most important heterocyclic systems in medicinal chemistry and natural product synthesis. Thiazole derivatives are recognized for their presence in numerous biologically active compounds, including essential vitamins such as thiamine (vitamin B1) and clinically important antibiotics like penicillin. The incorporation of the pyran ring system further enhances the structural complexity and provides additional sites for chemical modification and functionalization.
Within the classification hierarchy of heterocyclic compounds, this compound can be categorized as a halogenated fused bicyclic system containing both oxygen and sulfur heteroatoms. The systematic nomenclature reflects the specific ring fusion pattern, where the pyran ring is fused to the thiazole ring at the 4,3-positions, creating a rigid bicyclic framework that influences both the physical properties and chemical reactivity of the molecule.
The presence of the bromine substituent at the 2-position of the thiazole ring provides additional chemical functionality that can be exploited in various synthetic transformations. Bromine serves as an excellent leaving group in nucleophilic substitution reactions and can participate in cross-coupling reactions, making this compound particularly valuable as a synthetic intermediate in the preparation of more complex heterocyclic structures.
Historical Development of Pyrano[4,3-d]thiazole Ring Systems
The development of pyrano[4,3-d]thiazole ring systems has evolved significantly over the past several decades, with researchers recognizing the potential of these fused heterocyclic structures in various applications. The initial investigations into thiazole-containing heterocycles began with studies of simple thiazole derivatives, but the field expanded rapidly as chemists discovered the enhanced properties that could be achieved through ring fusion strategies.
Early synthetic approaches to pyranothiazole systems were primarily based on classical condensation reactions and cyclization methodologies. These foundational studies established the basic synthetic pathways and provided initial insights into the structural characteristics of these fused ring systems. However, it was the development of more sophisticated synthetic methodologies, particularly the hetero-Diels-Alder reaction, that truly revolutionized the field and enabled the efficient preparation of complex pyranothiazole derivatives.
The hetero-Diels-Alder reaction emerged as a particularly powerful tool for the construction of thiopyrano[2,3-d]thiazole systems, which are closely related to the pyrano[4,3-d]thiazole framework. This reaction involves the cycloaddition of heterodienes, such as 5-arylidene-4-thioxo-2-thiazolidinones, with various dienophiles to produce fused heterocyclic systems with high regio- and stereoselectivity. The success of this methodology led to increased interest in related pyranothiazole systems and contributed to the development of synthetic routes to compounds like this compound.
The recognition of the biological potential of pyranothiazole derivatives further accelerated research in this area. Studies demonstrating anticancer, antimicrobial, and other biological activities of these compounds motivated synthetic chemists to develop new methodologies for their preparation and to explore structure-activity relationships within this chemical class. This biological interest has continued to drive innovation in synthetic approaches and has led to the identification of compounds like this compound as important synthetic targets.
Structural Characteristics and Nomenclature
The structural framework of this compound exhibits several distinctive characteristics that define its chemical identity and influence its reactivity patterns. The compound features a bicyclic system consisting of a six-membered dihydropyran ring fused to a five-membered thiazole ring, with the fusion occurring at the 4,3-positions of the respective rings. This specific fusion pattern creates a rigid, planar structure that constrains the molecular geometry and influences both physical and chemical properties.
Table 1: Structural Parameters of this compound
The thiazole ring within the structure contains both sulfur and nitrogen heteroatoms, with the sulfur atom positioned at the 1-position and the nitrogen atom at the 3-position according to standard thiazole numbering conventions. The bromine substituent is located at the 2-position of the thiazole ring, directly adjacent to the nitrogen heteroatom, which significantly influences the electronic properties of the ring system and provides a site for further chemical modification.
The pyran ring portion of the molecule exists in a partially saturated state, with the 6,7-positions bearing hydrogen atoms, as indicated by the "dihydro" designation in the compound name. This partial saturation introduces additional stereochemical considerations and creates a more flexible ring system compared to fully aromatic counterparts. The oxygen heteroatom in the pyran ring is positioned to create a six-membered ether linkage that contributes to the overall stability of the fused ring system.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for fused heterocyclic systems. The base name "pyrano[4,3-d]thiazole" indicates the specific fusion pattern between the pyran and thiazole rings, while the positional descriptors "6,7-dihydro-4H" specify the locations of saturation and the position of additional hydrogen atoms. The "2-bromo" prefix indicates the position and nature of the halogen substituent.
Physicochemical Properties and Basic Parameters
The physicochemical properties of this compound are fundamentally influenced by its heterocyclic structure, the presence of multiple heteroatoms, and the bromine substituent. These properties determine the compound's behavior in various chemical environments and influence its potential applications in synthetic chemistry and materials science.
The molecular weight of 220.08 g/mol places this compound in the low to moderate molecular weight range for organic molecules, making it suitable for various synthetic applications while maintaining reasonable volatility and solubility characteristics. The presence of both nitrogen and sulfur heteroatoms, combined with the oxygen atom in the pyran ring, creates multiple sites for potential hydrogen bonding and dipolar interactions, which significantly influence the compound's physical properties.
Table 2: Predicted Physicochemical Properties
The electronic structure of this compound exhibits significant π-electron delocalization across the thiazole ring system, contributing to its aromatic character and influencing its chemical reactivity. The bromine substituent introduces additional electronic effects through both inductive and mesomeric contributions, with the electronegative bromine atom withdrawing electron density from the ring system and affecting the reactivity of adjacent positions.
The compound's stability under standard laboratory conditions has been demonstrated through its commercial availability and successful isolation as a pure crystalline material. The rigid bicyclic structure contributes to thermal stability, while the presence of the bromine substituent provides a reactive site that can be exploited in various chemical transformations without compromising the integrity of the core heterocyclic framework.
Solubility characteristics of the compound are expected to be influenced by the polar heteroatoms within the ring system, which can engage in hydrogen bonding with protic solvents. The partially saturated nature of the pyran ring introduces additional conformational flexibility that may affect solubility and crystallization behavior compared to fully aromatic analogs. The bromine substituent contributes to the overall molecular polarizability and may enhance solubility in polar aprotic solvents while potentially limiting solubility in highly polar protic media.
Properties
IUPAC Name |
2-bromo-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNOS/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFXNDSVRFCYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856704 | |
| Record name | 2-Bromo-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093107-56-2 | |
| Record name | 2-Bromo-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoacetophenone with thiourea in the presence of a base, followed by cyclization with an appropriate aldehyde . The reaction is usually carried out in an inert atmosphere at temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano-thiazole derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Chemical Synthesis
2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole serves as a versatile building block in organic synthesis. It is typically synthesized through the cyclization of 2-bromoacetophenone with thiourea in the presence of a base, followed by cyclization with an aldehyde. This method allows for the generation of more complex heterocyclic compounds that are valuable in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, demonstrating its effectiveness against various bacterial strains.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
Case Study: Antimicrobial Evaluation
- Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.
Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro studies against several cancer cell lines.
| Cell Line Tested | IC₅₀ Value (μM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 10 |
Case Study: Anticancer Evaluation
- Mechanism : Induction of apoptosis via activation of caspase pathways and inhibition of cell cycle progression.
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials and as a precursor for specialty chemicals. Its unique properties enable it to participate in various chemical reactions, contributing to advancements in materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
Key Challenges :
- Limited synthetic data exist for the title compound, necessitating optimization of bromination conditions .
- Tandem cycloadditions (used for thiopyrano-thiazoles) offer efficient, low-waste routes but require specialized catalysts .
Biological Activity
Overview
2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole is a heterocyclic compound with the molecular formula C6H6BrNOS and a molecular weight of 220.09 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
| Property | Value |
|---|---|
| Molecular Formula | C6H6BrNOS |
| Molecular Weight | 220.09 g/mol |
| CAS Number | 1093107-56-2 |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2-bromoacetophenone with thiourea in the presence of a base, followed by cyclization with an aldehyde .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research has shown that this compound can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens often fall within a range that suggests effective antibacterial properties.
Case Study: Antimicrobial Evaluation
- Pathogens Tested : Staphylococcus aureus, Escherichia coli
- MIC Values : Ranging from 0.5 to 1.0 μg/mL for various strains.
- Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Case Study: Anticancer Evaluation
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values :
- MCF-7: 12.5 μM
- A549: 10 μM
- Mechanism : The compound induces apoptosis in cancer cells via the activation of caspase pathways and inhibition of cell cycle progression .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors involved in key biological pathways, modulating their activity. For instance:
- Antimicrobial Action : Inhibition of DNA gyrase and other essential enzymes leads to disruption in DNA replication.
- Anticancer Action : Induction of oxidative stress and apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
To better understand its unique properties, a comparison with similar compounds can be useful.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Significant (MIC ~0.5 μg/mL) | Moderate (IC50 ~10 μM) |
| 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole | Moderate | Low |
| 2-Iodo-6,7-dihydro-4H-pyrano[4,3-d]thiazole | Low | Moderate |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, Hantzsch thiazole synthesis can be adapted by reacting thioamide precursors with α-bromo ketones under reflux in polar aprotic solvents like DMSO or ethanol. Optimization via continuous flow reactors improves reaction efficiency (residence time: 37.5 minutes, 95% yield reported) . Traditional methods involve multi-step sequences, such as refluxing intermediates with thioglycolic acid, followed by recrystallization (e.g., 65% yield for analogous thiazoles) . Key variables include solvent polarity, temperature, and catalyst selection (e.g., triethylamine for cyclization).
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodology : Combine spectroscopic and computational tools:
- NMR : H and C NMR to identify proton environments (e.g., dihydro-pyrano ring protons at δ 2.5–4.0 ppm) and confirm bromine substitution .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 261.01) .
- X-ray Crystallography : Resolve crystal packing and bond angles (analogous structures show C-S bond lengths of ~1.7 Å) .
- Computational Analysis : Calculate topological polar surface area (TPSA ≈76.4 Ų) and logP values (XlogP ≈1) to predict solubility and reactivity .
Q. What mechanistic insights explain the reactivity of the bromine substituent in this compound during functionalization?
- Methodology : The bromine atom acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling) or participates in radical reactions. Its electron-withdrawing effect stabilizes intermediates during cyclization. Computational studies (e.g., DFT) can model transition states to predict regioselectivity in cross-coupling reactions . Experimentally, reactivity is confirmed via trapping intermediates (e.g., thiyl radicals detected by EPR spectroscopy in analogous thiazoles) .
Advanced Research Questions
Q. How does this compound perform in anticancer activity assays, and what structural features enhance cytotoxicity?
- Methodology : Derivatives are screened against cancer cell lines (e.g., HEPG-2, MCF-7) using MTT assays. Pyrano-thiazoles with electron-withdrawing groups (e.g., Br, CN) show IC values <10 μM due to enhanced DNA intercalation or kinase inhibition . Structure-activity relationship (SAR) studies reveal that bromine at position 2 increases lipophilicity, improving membrane permeability . Compare with non-brominated analogs (e.g., 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine, IC >50 μM) .
Q. What contradictions exist in the reported structure-activity relationships (SAR) for pyrano-thiazole derivatives, and how can they be resolved?
- Methodology : Discrepancies arise in substituent effects. For example, N-aryl acetamide groups enhance activity in chromeno-thiazoles but reduce it in isothiochromeno analogs . Resolve via systematic SAR studies:
- In vitro assays : Test derivatives with varying substituents (e.g., -OCH, -NO) on multiple cell lines.
- Molecular docking : Identify binding affinities to targets like topoisomerase II or EGFR .
- Meta-analysis : Retrospective evaluation of >50 thiopyrano-thiazole derivatives shows that fused aromatic systems (e.g., naphthoquinone) improve potency by 3–5 fold .
Q. What strategies optimize the regioselectivity of this compound in multi-component reactions?
- Methodology : Use directing groups or catalysts to control regiochemistry:
- Microwave-assisted synthesis : Reduces side reactions (e.g., debromination) while accelerating cyclization .
- Chiral ligands : Enantioselective synthesis of pyrano-thiazole hybrids (e.g., 85% ee with BINOL-phosphoric acid catalysts) .
- Solvent effects : Non-polar solvents (toluene) favor intramolecular cyclization over dimerization .
Data Reproducibility and Experimental Design
Q. How can researchers ensure reproducibility in synthesizing and testing this compound derivatives?
- Methodology : Standardize protocols:
- Synthesis : Document exact equivalents (e.g., 1.2 eq. bromine source), solvent purity, and inert atmosphere use .
- Bioassays : Use validated cell lines (e.g., ATCC-certified HONE-1) and include positive controls (e.g., doxorubicin) .
- Statistical analysis : Report mean ± SD of triplicate experiments and use ANOVA for significance testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
